![molecular formula C10H19NO B009904 Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) CAS No. 106416-93-7](/img/structure/B9904.png)
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI), also known as TMAZ, is a synthetic compound that has gained significant attention in scientific research. TMAZ is a member of the aziridine family and is characterized by its unique chemical structure.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) is not fully understood, but it is thought to involve the activation of apoptotic pathways in cancer cells. Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) has been shown to induce the expression of pro-apoptotic proteins, such as Bax and Bak, and to inhibit the expression of anti-apoptotic proteins, such as Bcl-2. This leads to the activation of caspase enzymes, which ultimately results in the death of the cancer cell.
Effets Biochimiques Et Physiologiques
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) is its specificity for cancer cells. It has been shown to be toxic to cancer cells, but not to normal cells. This makes it a promising candidate for cancer treatment. However, there are also limitations to the use of Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize and study. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Orientations Futures
There are a number of future directions for the study of Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI). One area of research is the optimization of its use in cancer treatment. Researchers are currently investigating ways to increase its potency and specificity for cancer cells. Another area of research is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, researchers are also investigating the potential use of Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.
Méthodes De Synthèse
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) is synthesized through a multistep process that involves the reaction of 2,3-dimethyl-2-butene with aziridine in the presence of a catalyst. The resulting product is then treated with acetyl chloride to yield Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI). The synthesis of Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action is thought to be related to the induction of apoptosis, or programmed cell death. Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
106416-93-7 |
|---|---|
Nom du produit |
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI) |
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
1-(2,3,3-trimethyl-1-propan-2-ylaziridin-2-yl)ethanone |
InChI |
InChI=1S/C10H19NO/c1-7(2)11-9(4,5)10(11,6)8(3)12/h7H,1-6H3 |
Clé InChI |
QSGGTCSWJDZQSA-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(C1(C)C(=O)C)(C)C |
SMILES canonique |
CC(C)N1C(C1(C)C(=O)C)(C)C |
Synonymes |
Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



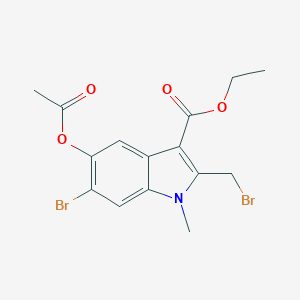
![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)
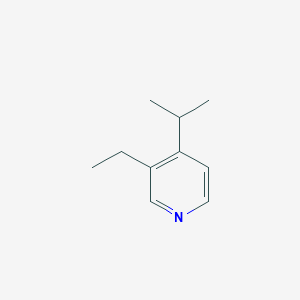
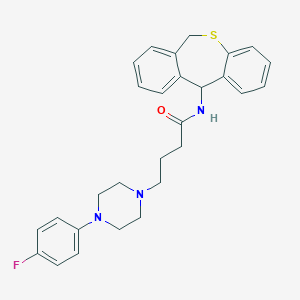
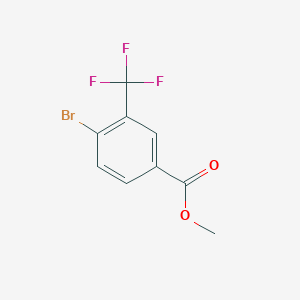
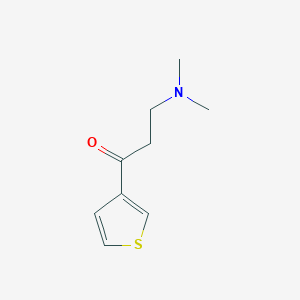
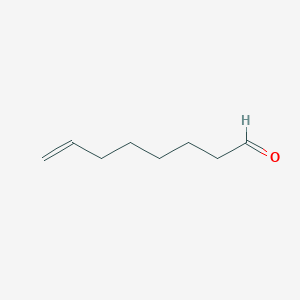

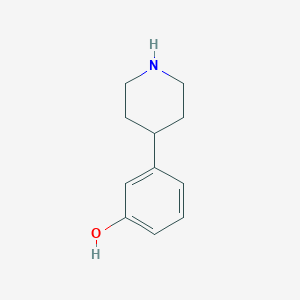
![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)
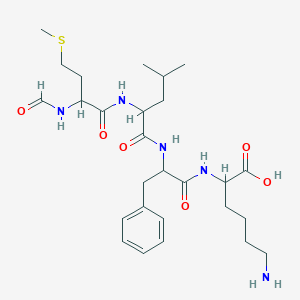
![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)
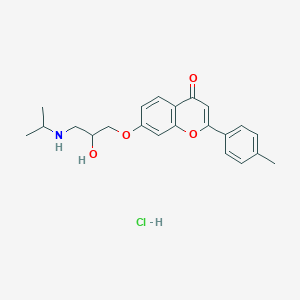
![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)